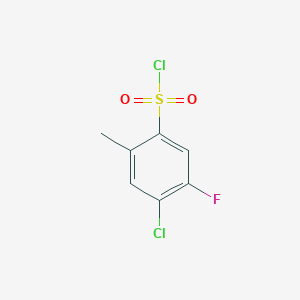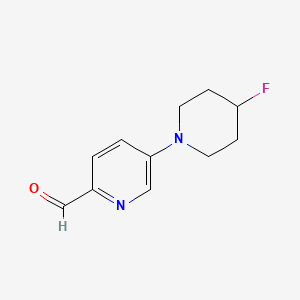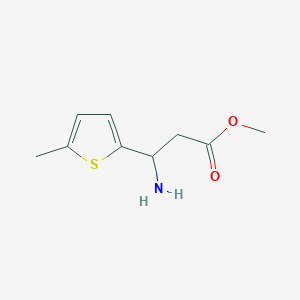
2-(2-(1h-Pyrazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(1H-Pyrazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxylic acid is a compound that features a pyrazole ring, a cyclopentane ring, and an amino acid moiety. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1H-Pyrazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxylic acid typically involves the formation of the pyrazole ring followed by its attachment to the cyclopentane ring. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly catalysts and procedures, such as heterogeneous catalytic systems and ligand-free systems, is becoming increasingly popular in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(1H-Pyrazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Applications De Recherche Scientifique
2-(2-(1H-Pyrazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-(1H-Pyrazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine: A similar compound with a piperidine ring instead of a cyclopentane ring.
1-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)piperidine: Another related compound with a nitro group on the pyrazole ring.
Uniqueness
2-(2-(1H-Pyrazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxylic acid is unique due to its combination of a pyrazole ring and a cyclopentane ring with an amino acid moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C11H17N3O2 |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
1-amino-2-(2-pyrazol-1-ylethyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H17N3O2/c12-11(10(15)16)5-1-3-9(11)4-8-14-7-2-6-13-14/h2,6-7,9H,1,3-5,8,12H2,(H,15,16) |
Clé InChI |
XDULUBSWMIFHNR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(C1)(C(=O)O)N)CCN2C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


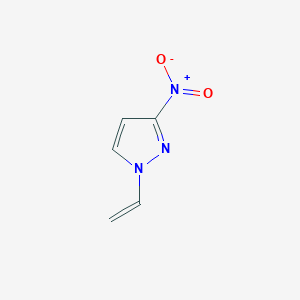

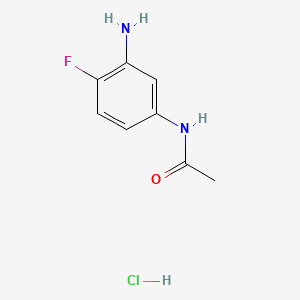
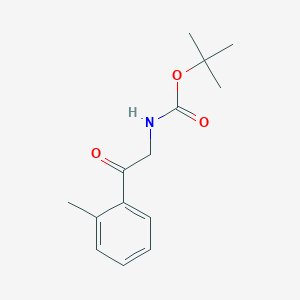
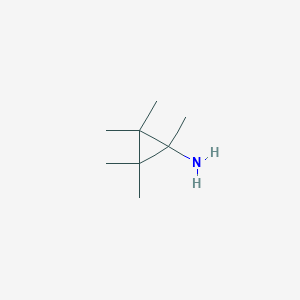
![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-bromo-1h-pyrazol-3-amine](/img/structure/B13626178.png)
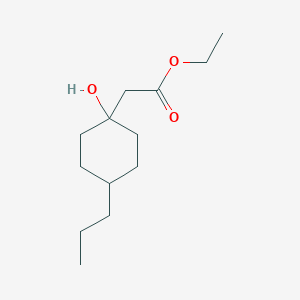
nitrosoamine](/img/structure/B13626181.png)
![Tetrahydro-1H-3a,6a-ethanofuro[3,4-c]pyrrole](/img/structure/B13626189.png)
